3-(3-(噻吩-3-基)-1H-吡唑-4-基)丙酰胺

描述

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide, often involves heterocyclization of various substrates . A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Other methods include the Paal-Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

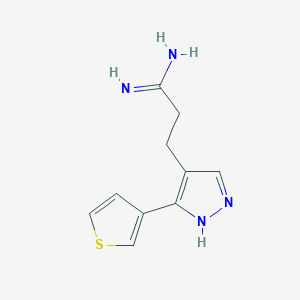

The molecular structure of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide consists of a thiophene ring attached to a pyrazole ring via a three-carbon chain, which is further attached to an imidamide group.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct C-H arylation reactions with aryl or heteroaryl bromides . They can also undergo dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes .科学研究应用

抗菌应用

噻吩衍生物以其抗菌特性而闻名。它们可以被合成到靶向多种微生物病原体的化合物中。 “3-(3-(噻吩-3-基)-1H-吡唑-4-基)丙酰胺”结构中的噻吩环可被用来开发新的抗菌剂,以应对耐药菌株和其他微生物 .

抗炎和止痛用途

噻吩衍生物的抗炎和止痛作用使其成为开发新型止痛药物的候选者。 研究可以探索该化合物如何调节炎症通路和疼痛感知,可能导致治疗慢性疼痛的新方法 .

降压作用

噻吩化合物已显示出降压活性,表明它们可用于治疗高血压。 研究可以调查“3-(3-(噻吩-3-基)-1H-吡唑-4-基)丙酰胺”的心血管作用及其在控制高血压中的潜在作用 .

抗肿瘤活性

有证据表明噻吩衍生物具有抗肿瘤特性。 该化合物可以被研究其抑制癌细胞生长和诱导凋亡的功效,为癌症治疗研究提供一条新途径 .

材料科学:电致变色显示

在材料科学中,噻吩衍生物用于制造电致变色显示器。所讨论的化合物可以用来制造用于电致变色器件的导电聚合物,这些器件在响应电刺激时会改变颜色。 这对智能窗户和低能耗显示技术的开发具有重要意义 .

激酶抑制和抗癌研究

噻吩衍生物已被确定为有效的激酶抑制剂,这在治疗各种癌症中至关重要。 “3-(3-(噻吩-3-基)-1H-吡唑-4-基)丙酰胺”的特定结构可以对其抑制激酶活性的潜力进行研究,从而阻止癌细胞的增殖 .

作用机制

Target of Action

Compounds with similar structures, such as (thiophen-3-yl)aminopyrimidine derivatives, have been found to inhibit erk1/2, a key component of the ras-raf-mek-erk signaling cascade . This cascade plays a crucial role in mediating tumor progression .

Mode of Action

For instance, (thiophen-3-yl)aminopyrimidine derivatives have been shown to directly inhibit ERK1/2 .

Biochemical Pathways

Based on the inhibition of erk1/2 by similar compounds, it can be inferred that the ras-raf-mek-erk signaling cascade may be affected . This cascade is involved in various cellular processes, including cell proliferation and differentiation .

Result of Action

Similar compounds have been shown to block the phosphorylation expression of downstream substrates of erk1/2, such as p90rsk and c-myc, and induce cell apoptosis and incomplete autophagy-related cell death .

属性

IUPAC Name |

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYVRUKFCMXPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)

![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)

![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482215.png)

![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)

![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)

![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)

![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)